molecular formula C11H12N2O2 B13947018 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone

7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone

Cat. No.: B13947018
M. Wt: 204.22 g/mol
InChI Key: LVMUHTBQAIBYBN-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with hydroxymethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,8-dimethylquinoxalin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxalinone ring can be reduced to the corresponding dihydroquinoxalinone using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 7-Formyl-3,8-dimethyl-2(1H)-quinoxalinone or 7-Carboxy-3,8-dimethyl-2(1H)-quinoxalinone.

    Reduction: 7-(Hydroxymethyl)-3,8-dimethyl-1,2-dihydroquinoxalinone.

    Substitution: Various substituted quinoxalinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,8-dimethyl-2(1H)-quinoxalinone: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    3,8-Dimethyl-2(1H)-quinoxalinone: Lacks the hydroxymethyl group.

    7-(Hydroxymethyl)-2(1H)-quinoxalinone: Lacks the dimethyl substituents.

Uniqueness

7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and dimethyl substituents on the quinoxalinone ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-(hydroxymethyl)-3,8-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O2/c1-6-8(5-14)3-4-9-10(6)13-11(15)7(2)12-9/h3-4,14H,5H2,1-2H3,(H,13,15)

InChI Key

LVMUHTBQAIBYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C(=N2)C)CO

Origin of Product

United States

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